molecular formula C14H10O4Ru2 10* B1143997 Dicarbonylcyclopentadienylruthenium(II) dimer CAS No. 12132-87-5

Dicarbonylcyclopentadienylruthenium(II) dimer

Cat. No.: B1143997
CAS No.: 12132-87-5
M. Wt: 444.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicarbonylcyclopentadienylruthenium(II) dimer, also known as bis(cyclopentadienylruthenium dicarbonyl) dimer, is a coordination compound with the formula ([Ru(CO)_2(\eta^5-C_5H_5)]_2). This compound is notable for its unique structure, which consists of two ruthenium atoms each bonded to a cyclopentadienyl ring and two carbonyl groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dicarbonylcyclopentadienylruthenium(II) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Dicarbonylcyclopentadienylruthenium(II) dimer has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which dicarbonylcyclopentadienylruthenium(II) dimer exerts its effects involves the coordination of the ruthenium center with various substrates. The compound can facilitate the activation of small molecules through oxidative addition, reductive elimination, and ligand exchange processes. These reactions are mediated by the unique electronic and steric properties of the cyclopentadienyl and carbonyl ligands .

Comparison with Similar Compounds

    Dicarbonylcyclopentadienylrhodium(I) dimer: Similar structure but with rhodium instead of ruthenium.

    Dicarbonylcyclopentadienyliridium(I) dimer: Similar structure but with iridium instead of ruthenium.

    Dicarbonylcyclopentadienyliron(II) dimer: Similar structure but with iron instead of ruthenium.

Uniqueness: Dicarbonylcyclopentadienylruthenium(II) dimer is unique due to the specific electronic properties of ruthenium, which confer distinct reactivity and stability compared to its rhodium, iridium, and iron analogs. This makes it particularly valuable in catalytic applications where these properties are advantageous .

Properties

InChI

InChI=1S/2C5H5.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBGZXRXNFYOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ru].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12132-87-5
Record name Di-μ-carbonyl dicarbonyldicyclo pentadienyl diruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes Bis(cyclopentadienylruthenium dicarbonyl) dimer a promising catalyst for hydrophosphination reactions?

A1: Bis(cyclopentadienylruthenium dicarbonyl) dimer, often denoted as [CpRu(CO)2]2, displays several advantageous properties as a catalyst for hydrophosphination reactions []:

  • High Efficiency: The research demonstrates that [CpRu(CO)2]2 effectively catalyzes the addition of both primary and secondary phosphines to styrene derivatives and Michael acceptors, even at low catalyst loadings (0.1 mol%) [].
  • Mild Reaction Conditions: The photocatalytic nature of the reactions allows them to proceed under mild conditions using a commercially available UV-A 9W lamp, simplifying the experimental setup and potentially reducing unwanted side reactions [].
  • Improved Performance over Iron Analogues: Compared to the commonly used [CpFe(CO)2]2 catalyst, [CpRu(CO)2]2 exhibits superior performance, achieving faster reaction rates with lower catalyst loadings [].

Q2: What is the proposed mechanism of action for Bis(cyclopentadienylruthenium dicarbonyl) dimer in these hydrophosphination reactions?

A2: While the research paper doesn't delve into the specific mechanistic details, it suggests that the reactions proceed through a photoactivated pathway []. Based on this and knowledge of similar systems, a plausible mechanism likely involves:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.